Thalidomide-propargyl
Descripción
Evolution of Modalities for Protein Function Manipulation
Small molecules, typically organic compounds with a low molecular weight, represent the most common type of drug. frontiersin.org For a long time, the primary strategy in small-molecule drug discovery revolved around the "lock and key" model, where a small molecule is designed to fit into the active site of a protein, thereby inhibiting its function. frontiersin.org This approach has been successful in developing treatments for a wide range of diseases. frontiersin.org
However, this traditional method has its limitations. Many proteins lack well-defined binding pockets or enzymatic sites, making them "undruggable" by conventional inhibitors. jci.orgnih.govresearchgate.net This has spurred the development of more diverse strategies for modulating protein function. frontiersin.org These include allosteric modulation, where a molecule binds to a site other than the active site to influence protein activity, and the modulation of protein-protein interactions (PPIs). frontiersin.orgnumberanalytics.com The development of novel chemical methodologies has been crucial in creating diverse small molecules to probe and modulate protein functions. pnas.org
A paradigm shift in protein function manipulation came with the advent of induced protein degradation. jci.org This strategy does not merely inhibit a target protein but eliminates it entirely by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). sygnaturediscovery.com The concept of harnessing the UPS for therapeutic benefit gained significant traction with the discovery of molecules that could induce the degradation of specific proteins. protein-degradation.orgnih.gov This approach offers several advantages over traditional inhibition, including the ability to target proteins lacking enzymatic function and the potential for a more sustained and potent biological effect. researchgate.netsygnaturediscovery.com The field of targeted protein degradation is rapidly expanding, with various modalities being explored, including molecular glues and proteolysis-targeting chimeras (PROTACs). sygnaturediscovery.com
Overview of Small Molecule Modulators
Historical Context of Thalidomide (B1683933) as a Pioneering Molecular Glue Degrader
The story of thalidomide is a pivotal one in the history of pharmacology and the development of targeted protein degradation. Initially introduced for other therapeutic purposes, its mechanism of action remained a mystery for decades.
A significant breakthrough occurred with the identification of Cereblon (CRBN) as the direct molecular target of thalidomide. researchgate.net This discovery was crucial in understanding how thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their effects. researchgate.net It was found that thalidomide binds to CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex. researchgate.netnih.gov This finding laid the groundwork for elucidating the drug's novel mechanism of action.
Thalidomide acts as a "molecular glue," effectively changing the substrate specificity of the CRBN E3 ligase. jci.orgprotein-degradation.org By binding to CRBN, thalidomide creates a new protein-protein interaction surface that recruits specific proteins, known as neosubstrates, to the E3 ligase for ubiquitination and subsequent degradation by the proteasome. researchgate.net This mechanism was elucidated through the discovery that thalidomide induces the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. jci.orgnih.govnih.gov This understanding of thalidomide's function as a molecular glue degrader has not only explained its therapeutic effects but has also provided a powerful template for the rational design of new protein-degrading drugs. jci.orgresearchgate.net
Discovery of Cereblon as a Primary Molecular Target
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Inspired by the mechanism of molecular glues like thalidomide, researchers developed a more modular and versatile approach to targeted protein degradation known as Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. researchgate.net One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase, such as CRBN or VHL. nih.govresearchgate.net
By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein. researchgate.net This technology has rapidly evolved from initial peptide-based constructs to more drug-like small molecules. nih.gov The modular nature of PROTACs allows for a "plug-and-play" design, where different POI ligands and E3 ligase recruiters can be combined to target a wide range of proteins for degradation. nih.gov This has opened up new avenues for targeting proteins previously considered undruggable and has led to the development of numerous PROTACs that are now in clinical trials. sygnaturediscovery.comprotein-degradation.org
Bifunctional Design Principles of PROTAC Molecules
Proteolysis-targeting chimeras (PROTACs) are engineered bifunctional molecules that represent a significant advancement in targeted protein degradation. frontiersin.orgrsc.org Their design consists of three key components:
A ligand that binds to the protein of interest (POI). frontiersin.org
A ligand that recruits an E3 ubiquitin ligase. frontiersin.org
A chemical linker that connects the two ligands. frontiersin.orgportlandpress.com
This two-headed, or heterobifunctional, structure allows a PROTAC to simultaneously engage both the target protein and an E3 ligase, bringing them into close proximity. irbbarcelona.orgbmglabtech.com This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the crucial step for the E3 ligase to transfer ubiquitin to the target protein. irbbarcelona.orgfrontiersin.org
A key feature of PROTACs is their catalytic mode of action. portlandpress.commdpi.com After the target protein is ubiquitinated and sent to the proteasome for degradation, the PROTAC molecule is released and can engage another target protein and E3 ligase, repeating the cycle. researchgate.netportlandpress.com This allows for the degradation of multiple protein molecules with a single PROTAC molecule, enabling potent activity at sub-stoichiometric concentrations. portlandpress.com This revolutionary approach makes it possible to target proteins previously considered "undruggable" by conventional inhibitors. irbbarcelona.org
Role of E3 Ubiquitin Ligase Ligands in PROTAC Technology
The E3 ubiquitin ligase ligand is a cornerstone of PROTAC design, as it dictates which of the over 600 human E3 ligases is hijacked to degrade the target protein. frontiersin.orgfrontiersin.org While a vast number of E3 ligases exist, only a handful have been extensively utilized in PROTAC development. The most common ones include Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAP), and mouse double minute 2 homolog (MDM2). frontiersin.orgmdpi.comfrontiersin.org
The choice of E3 ligase and its corresponding ligand is critical and can influence several properties of the resulting PROTAC, including its degradation efficiency, cell permeability, and potential for tissue-specific activity. nih.govmdpi.com Ligands for CRBN, such as thalidomide and its analogs (lenalidomide and pomalidomide), are frequently employed due to their well-characterized binding and favorable physicochemical properties. nih.govtocris.com The development of small-molecule, non-peptidic ligands for E3 ligases like CRBN and VHL was a pivotal moment that accelerated the creation of drug-like PROTACs with potent and selective degradation capabilities. nih.govresearchgate.net Researchers continue to explore new E3 ligase ligands to expand the toolbox for targeted protein degradation, aiming to overcome limitations and broaden the scope of proteins that can be targeted for therapeutic intervention. frontiersin.orgnih.gov
Positioning of Thalidomide, Propargyl as a Key Degrader Building Block
Thalidomide, propargyl is a specialized chemical compound designed to serve as a versatile building block in the synthesis of PROTACs. bio-techne.com It is a derivative of thalidomide that has been functionalized with a propargyl group, which contains a terminal alkyne. glpbio.com This modification is strategically placed at a position on the thalidomide structure that does not significantly interfere with its ability to bind to the Cereblon E3 ligase. bio-techne.com
The primary utility of Thalidomide, propargyl lies in its capacity for "click chemistry," a set of chemical reactions known for their high efficiency and specificity. The alkyne handle allows for rapid and straightforward conjugation to a linker or a target protein ligand that contains a complementary azide (B81097) group, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.commedchemexpress.com This modular approach significantly streamlines the synthesis of PROTAC libraries, enabling researchers to quickly generate and test a wide array of degrader molecules with different linkers and target-binding moieties. glpbio.com
By providing a pre-functionalized, ready-to-use Cereblon ligand, Thalidomide, propargyl and similar derivatives simplify the otherwise complex process of PROTAC development. tocris.comtocris.comrndsystems.com This accessibility accelerates the discovery and optimization of new protein degraders for research and therapeutic applications. rsc.org
Interactive Data Table: Chemical Properties of Thalidomide, Propargyl
| Property | Value | Source |
| Molecular Formula | C16H12N2O5 | bio-techne.com |
| Molecular Weight | 312.28 | bio-techne.com |
| CAS Number | 2098487-39-7 | bio-techne.com |
| Function | Cereblon ligand for PROTAC synthesis | glpbio.com |
| Key Feature | Alkyne handle for click chemistry | bio-techne.com |
Interactive Data Table: Examples of Thalidomide-Based PROTAC Building Blocks
| Compound Name | Key Feature | E3 Ligase Target | Source |
| Thalidomide, propargyl | Terminal alkyne for click chemistry | Cereblon | tocris.com |
| Thalidomide-O-amido-PEG4-propargyl | PEG linker with terminal alkyne | Cereblon | medchemexpress.comtargetmol.com |
| Pomalidomide (B1683931) 4'-alkylC5-amine | Alkyl linker with terminal amine | Cereblon | rndsystems.com |
| Thalidomide-O-PEG4-Propargyl | PEG linker with terminal alkyne | Cereblon | targetmol.combpsbioscience.com |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQTNDSZFYNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Modification Strategies for Thalidomide, Propargyl
Synthetic Routes for Thalidomide (B1683933), Propargyl
The creation of propargyl thalidomide derivatives for PROTACs involves multi-step chemical syntheses. A common approach begins with the modification of thalidomide or its analogs at a position that does not interfere with its binding to the E3 ligase Cereblon (CRBN). tocris.com
The propargyl group, containing a terminal alkyne, is a key functional handle for "click chemistry." tocris.com One method to introduce this group is through the Sonogashira cross-coupling reaction. This involves coupling a halogenated thalidomide derivative with a propargyl-containing reagent. researchgate.net For instance, 4-bromothalidomide can be reacted with a suitable propargyl-containing compound to yield the desired propargyl-functionalized thalidomide. frontiersin.org
Another strategy involves the direct alkylation of a modified thalidomide precursor. For example, a thalidomide derivative with a reactive amine or hydroxyl group can be reacted with propargyl bromide to introduce the alkyne functionality.
To maintain the biological activity of the thalidomide moiety, modifications are made at positions known not to significantly disrupt its interaction with Cereblon (CRBN). tocris.com The glutarimide (B196013) part of thalidomide is essential for binding to a specific pocket in CRBN. nih.govrsc.org Structural studies have shown that the (S)-enantiomer of thalidomide has a stronger binding affinity for CRBN than the (R)-enantiomer. rsc.orgresearchgate.net Therefore, synthetic strategies often aim to preserve the stereochemistry and the integrity of the glutarimide ring. Modifications are typically introduced on the phthalimide (B116566) portion of the molecule, which is more solvent-exposed and less critical for CRBN binding. nih.gov This ensures that the resulting PROTAC can effectively recruit the CRBN E3 ligase. tocris.com
Incorporation of the Propargyl Functional Handle
Click Chemistry Applications in PROTAC Synthesis
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for conjugating complex molecules like those in PROTACs. medchemexpress.eu
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) is a widely used click reaction in PROTAC synthesis. rsc.orgresearchgate.net Propargyl thalidomide, with its terminal alkyne, readily reacts with an azide-functionalized linker or protein-of-interest (POI) ligand in the presence of a copper(I) catalyst. medchemexpress.commedchemexpress.commedchemexpress.com This reaction forms a stable triazole ring, covalently linking the thalidomide moiety to the rest of the PROTAC molecule. nih.gov The efficiency and specificity of the CuAAc reaction allow for the modular and straightforward assembly of PROTACs. researchgate.net
Interactive Table: Key Features of CuAAc in PROTAC Synthesis
| Feature | Description |
|---|---|
| Reactants | Propargyl-functionalized thalidomide and an azide-functionalized component. |
| Catalyst | Typically a Copper(I) source, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. frontiersin.org |
| Product | A stable 1,2,3-triazole linkage. |
| Advantages | High reaction efficiency, mild reaction conditions, and bioorthogonality. nih.gov |
While CuAAc is highly effective, the potential cytotoxicity of copper has led to the development of copper-free click reactions. nih.gov One such method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.org In this approach, a thalidomide derivative is conjugated to a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). rsc.org This DBCO-thalidomide conjugate can then react with an azide-modified POI ligand without the need for a metal catalyst. rsc.org This bioorthogonal reaction is particularly useful for in-cell or in-vivo applications where copper toxicity is a concern. nih.govrsc.org
Another copper-free method involves the reaction between a tetrazine-functionalized thalidomide and a trans-cyclooctene (B1233481) (TCO)-modified ligand. rsc.org This inverse-electron-demand Diels-Alder reaction is extremely fast and has been used for the intracellular assembly of PROTACs. rsc.orgnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) with Thalidomide, Propargyl
Linker Chemistry and Design for Thalidomide-Based PROTACs
The linker connecting the thalidomide moiety to the POI ligand is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and ability to form a stable ternary complex (POI-PROTAC-E3 ligase). explorationpub.comacs.org
Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both to achieve the desired length and flexibility. medchemexpress.combroadpharm.com The length of the linker is crucial and often requires empirical optimization for each specific target. escholarship.org The composition of the linker can also impact the PROTAC's solubility and conformational dynamics. acs.org For instance, the incorporation of PEG units can enhance water solubility. medchemexpress.combpsbioscience.com
Recent research has explored more rigid or structured linkers to pre-organize the PROTAC for optimal ternary complex formation. escholarship.org The attachment point of the linker to the thalidomide scaffold is also a key consideration, with modifications typically made to the phthalimide ring to preserve CRBN binding. frontiersin.org
Interactive Table: Common Linker Components in Thalidomide-Based PROTACs
| Linker Component | Properties and Function |
|---|---|
| Polyethylene Glycol (PEG) | Increases hydrophilicity and solubility. medchemexpress.combpsbioscience.com |
| Alkyl Chains | Provides hydrophobicity and can influence linker rigidity. frontiersin.org |
| Triazole Ring (from CuAAc) | A stable, rigid linkage that can participate in hydrogen bonding. explorationpub.com |
The rational design of linkers, aided by computational modeling and structural biology, is an active area of research aimed at improving the efficacy and selectivity of thalidomide-based PROTACs. escholarship.org
Polyethylene Glycol (PEG)-Based Linkers
Polyethylene glycol (PEG) chains are frequently used as linkers in the construction of PROTACs due to their hydrophilicity, biocompatibility, and tunable length. The synthesis of propargyl-thalidomide derivatives often involves conjugating the thalidomide core to PEG chains of varying lengths, which are then terminated with a propargyl group. These molecules act as prefabricated E3 ligase ligand-linker conjugates, ready for attachment to a target protein ligand. medchemexpress.comtargetmol.com
The propargyl group is particularly valuable for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. medchemexpress.commedkoo.commedchemexpress.com This reaction allows for the efficient and specific covalent bonding of the alkyne-terminated linker with an azide-modified target protein ligand, forming a stable triazole linkage. medchemexpress.com This synthetic strategy offers a modular approach to building extensive libraries of PROTACs.
Several thalidomide-PEG-propargyl constructs are commercially available or have been synthesized for research purposes, differing in the number of PEG units. These serve as key building blocks in PROTAC development. targetmol.commedkoo.combpsbioscience.combiochempeg.com
Table 1: Examples of this compound PEG Linkers
| Compound Name | Number of PEG Units | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Thalidomide-O-PEG2-Propargyl | 2 | C₂₀H₂₀N₂O₇ | 400.38 | 2098487-52-4 |
| Thalidomide-O-PEG4-Propargyl | 4 | C₂₄H₂₈N₂O₉ | 488.49 | 2098799-77-8 |
| Thalidomide-O-amido-PEG4-propargyl | 4 | Not specified | Not specified | Not specified |
Data sourced from multiple chemical suppliers and research articles. targetmol.commedkoo.commedchemexpress.combpsbioscience.combiochempeg.com
Optimization of Linker Length and Composition in PROTAC Development
The linker connecting the thalidomide moiety to the target protein ligand is a critical determinant of a PROTAC's efficacy. Its length and chemical composition must be carefully optimized for each specific target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). ub.edunih.govexplorationpub.com An improperly designed linker can lead to reduced degradation efficiency due to steric hindrance, which prevents the two proteins from coming into the correct proximity, or excessive flexibility, which can result in non-productive binding orientations. researchgate.net
Research findings highlight the nuanced role of the linker:
Length Dependence: Studies on PROTACs targeting the p38α mitogen-activated protein kinase (MAPK) found that linkers comprising 15-17 atoms yielded optimal degradation performance. ub.edu Conversely, for homo-PROTACs designed to degrade CRBN itself, a much shorter 8-atom PEG linker was found to be most effective. explorationpub.comnih.gov This demonstrates that there is no universal optimal linker length; it is highly dependent on the specific biological system. explorationpub.com
Compositional Effects: The atomic makeup of the linker also significantly influences PROTAC activity. In some studies, replacing flexible PEG units with more rigid alkyl chains led to enhanced degradation. For example, when targeting CRBN for degradation, researchers observed that PROTACs with a nine-atom alkyl chain were effective, whereas replacing this with three PEG units resulted in only weak activity, suggesting that the incorporation of oxygen atoms was detrimental in that specific context. explorationpub.com
This optimization process is often empirical, requiring the synthesis and testing of a library of PROTACs with systematically varied linkers to identify the most potent construct. nih.govresearchgate.net
Table 2: Research Findings on Linker Optimization for Thalidomide-Based PROTACs
| Target Protein | E3 Ligase | Key Finding |
| p38α MAPK | Cereblon (CRBN) | Optimal degradation was achieved with linkers having a length of 15-17 atoms. ub.edu |
| Bromodomain and Extra-Terminal motif (BET) proteins | Cereblon (CRBN) | Replacing an amine linkage with a rigid ethynyl (B1212043) group in the linker increased potency in some cell lines. explorationpub.com |
| Cellular Retinoic Acid-Binding Protein (CRABP)-I/II | Not Specified | A longer PEG linker favored degradation of CRABP-I, while a shorter one was selective for CRABP-II. explorationpub.com |
| Cereblon (CRBN) (self-degradation) | Cereblon (CRBN) | An 8-atom PEG linker was identified as optimal for homo-PROTACs. explorationpub.comnih.gov |
Rational Design of Linker Attachment Points
The specific position on the thalidomide molecule where the linker is attached, known as the exit vector, is a critical parameter in PROTAC design. ub.edu This attachment point dictates the spatial orientation of the recruited E3 ligase relative to the target protein, which is fundamental for successful ubiquitination. explorationpub.comnih.gov A poorly chosen attachment point can disrupt the binding of thalidomide to CRBN or fail to position the E3 ligase correctly for ubiquitin transfer.
Rational design of the attachment point is often informed by structural biology. explorationpub.com Analysis of the X-ray crystal structure of thalidomide bound to CRBN allows researchers to identify positions on the thalidomide molecule that are solvent-exposed and can accommodate a linker without interfering with the crucial protein-ligand interactions. explorationpub.com
Studies have shown that even minor changes in the linker attachment point can have profound effects on PROTAC activity. For instance, two PROTACs with identical linkers but different connection points to the thalidomide moiety exhibited significantly different abilities to induce p38α degradation, underscoring the importance of the exit vector in engaging CRBN productively. ub.edu Furthermore, by systematically varying the linker attachment point, length, and composition, researchers have successfully developed PROTACs with isoform selectivity, capable of degrading one specific protein from a family of structurally related proteins, such as selectively degrading p38α over p38δ. explorationpub.comexplorationpub.com
Synthesis of Thalidomide, Propargyl Analogs and Derivatives
Beyond simple linker conjugation, the thalidomide scaffold itself can be chemically modified to create analogs and derivatives with potentially improved properties. The synthesis of these compounds allows for a deeper exploration of the structure-activity relationship and can lead to more potent or selective degraders.
Key synthetic strategies include:
Click Chemistry for Triazole Analogs: A common method involves the use of 3-azidoglutarimide as a key intermediate. researchgate.netresearchgate.net This azide-containing molecule can be reacted with various N-propargyl phthalimide derivatives or other arylacetylenes via a copper-catalyzed cycloaddition reaction. researchgate.netresearchgate.netdoc88.com This "click" reaction yields 1,2,3-triazole-containing analogs of thalidomide, effectively incorporating a stable, rigid ring structure into the molecule. researchgate.net
Solid-Phase Synthesis: To rapidly generate a library of diverse analogs, solid-phase synthesis has been employed. nih.gov This strategy involves attaching a phthalic anhydride (B1165640) precursor to a solid support (hydroxymethyl polystyrene resin). The resin-linked intermediate is then reacted with various primary amines, followed by treatment with acid or base to yield thalidomide analogs with high purity and yield. nih.gov
Metal-Free Synthesis of N-vinylimides: Novel derivatives have been synthesized under metal-free conditions. In one reported method, thalidomide reacts with propargyl sulfonium (B1226848) salts, which isomerize to allenic sulfonium salts. A subsequent N-nucleophilic attack from the imide results in the formation of organosulfur N-vinylimide compounds, representing a significant structural departure from the parent molecule.
These synthetic explorations provide a powerful toolkit for medicinal chemists to fine-tune the properties of thalidomide-based PROTACs and other chemical probes.
Molecular Interactions and Binding Dynamics with Cereblon
Cereblon as the Primary Binding Target for Thalidomide (B1683933) and its Derivatives
Cereblon (CRBN) has been identified as the direct and primary molecular target of thalidomide and its analogs. plos.orgnih.govrsc.orguni-tuebingen.dersc.org CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govrsc.orgnih.govfrontiersin.org The binding of thalidomide-based ligands, such as propargyl-thalidomide, to CRBN modulates the substrate specificity of this E3 ligase complex. nih.govfrontiersin.org This interaction can lead to the recruitment of "neosubstrates," proteins not typically targeted by the native CRL4^CRBN^ complex, for subsequent ubiquitination and proteasomal degradation. nih.govrsc.org
Propargyl-thalidomide is a thalidomide-based Cereblon ligand specifically designed for use in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com The propargyl group provides a reactive alkyne handle for click chemistry, allowing it to be linked to a ligand for a target protein. medchemexpress.com This bifunctional molecule then recruits the CRBN E3 ligase to the target protein, inducing its degradation. medchemexpress.com The fundamental interaction, however, relies on the thalidomide moiety's ability to bind to CRBN. medchemexpress.com
The significance of CRBN as the target is underscored by the fact that its expression is necessary for the therapeutic activities of immunomodulatory imide drugs (IMiDs). mdpi.com The binding event itself is what initiates the downstream effects associated with these compounds. nih.govmdpi.com
Structural Basis of Thalidomide Binding to Cereblon
The interaction between thalidomide and Cereblon is a highly specific event governed by the three-dimensional architecture of the CRBN binding pocket. researchgate.netnih.gov
The binding of the glutarimide (B196013) ring of thalidomide occurs within a hydrophobic pocket in the C-terminal domain of Cereblon. plos.orguni-tuebingen.demdpi.com This binding site is characterized by the presence of three key tryptophan residues, forming what is known as the "tri-Trp pocket". plos.orgnih.govmdpi.comresearchgate.netnih.gov These aromatic residues create a cage-like structure that accommodates the glutarimide moiety. plos.org The interaction is stabilized by hydrogen bonds formed between the imide portion of the glutarimide ring and the protein. researchgate.netnih.gov Specifically, the glutarimide ring is almost entirely responsible for the binding interaction with CRBN. mdpi.com
The binding of a ligand to the thalidomide binding domain of Cereblon is not a simple lock-and-key mechanism. Evidence suggests that the binding domain exhibits considerable flexibility and that a significant portion of it, including the binding pocket itself, may only become fully folded and ordered upon ligand binding. plos.orgnih.gov This induced-fit model implies that the protein undergoes a conformational change to create a stable binding site for the ligand. diamond.ac.uk
Crystal structures have revealed that while both enantiomers of thalidomide bind to the tri-Trp pocket, the conformation of the bound ligand can differ. researchgate.netnih.gov For instance, the (S)-enantiomer has been observed to adopt a more relaxed conformation of its glutarimide ring when bound to CRBN compared to the (R)-enantiomer. researchgate.netnih.govrcsb.orgresearchgate.net The phthalimide (B116566) portion of the thalidomide molecule is generally more solvent-exposed and is involved in the recruitment of neosubstrates. mdpi.comnih.gov
Identification of the Tri-Trp Pocket
Stereospecificity of Cereblon Binding
The chiral nature of thalidomide plays a critical role in its interaction with Cereblon. The molecule possesses a single chiral center, leading to the existence of two enantiomers, (R)- and (S)-thalidomide. uni-tuebingen.dechiralpedia.com
Biochemical and structural studies have consistently demonstrated that the two enantiomers of thalidomide exhibit different binding affinities for Cereblon. researchgate.netnih.gov The (S)-enantiomer binds to CRBN with a significantly higher affinity, approximately 10-fold stronger than the (R)-enantiomer. researchgate.netnih.govnih.govrcsb.orgresearchgate.net This difference in binding affinity is a key determinant of their distinct biological activities. researchgate.netnih.gov The stronger binding of the (S)-enantiomer is also associated with a greater inhibition of CRBN's self-ubiquitylation activity. researchgate.netnih.govresearchgate.net
| Enantiomer | Relative Binding Affinity to Cereblon | Associated Biological Effect |
|---|---|---|
| (S)-thalidomide | ~10-fold higher than (R)-enantiomer researchgate.netnih.govnih.govrcsb.orgresearchgate.net | Primarily associated with teratogenic effects chiralpedia.comlu.se |
| (R)-thalidomide | Lower affinity | Primarily associated with sedative effects chiralpedia.comlu.se |
A crucial aspect of thalidomide's pharmacology is its propensity to undergo rapid chiral inversion under physiological conditions. uni-tuebingen.dechiralpedia.comchiralpedia.com This means that even if a pure enantiomer is administered, it will quickly convert into a mixture of both the (R)- and (S)-forms within the body. lu.sechiralpedia.comnih.gov The rate of this interconversion is significant, with mean rate constants for in vivo inversion being approximately 0.17 h⁻¹ for the R to S conversion and 0.12 h⁻¹ for the S to R conversion. nih.gov This rapid racemization makes it challenging to attribute the observed biological effects solely to the initially administered enantiomer. lu.sechiralpedia.comnih.gov
The chiral inversion is catalyzed by various factors, including serum albumin and basic amino acids. lu.seacs.org This rapid interconversion in vivo means that administering the "safer" (R)-enantiomer does not eliminate the risks associated with the (S)-enantiomer, as it will be formed in the body. chiralpedia.comlu.sechiralpedia.com
| Conversion | Mean Rate Constant (h⁻¹) |
|---|---|
| (R)-thalidomide to (S)-thalidomide | 0.17 nih.gov |
| (S)-thalidomide to (R)-thalidomide | 0.12 nih.gov |
Differential Binding Affinities of Enantiomers
Interaction with the CRL4^CRBN^ Ubiquitin Ligase Complex
The chemical compound Thalidomide, propargyl is a derivative of thalidomide designed as a ligand for the Cereblon (CRBN) protein. medchemexpress.comtargetmol.comglpbio.com Its interaction with the broader cellular machinery is primarily defined by its binding to CRBN, which is an integral component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, often denoted as CRL4^CRBN^. nih.govfrontiersin.org This complex is a key player in the ubiquitin-proteasome system, a cellular pathway responsible for the degradation of proteins. The CRL4^CRBN^ complex consists of several core proteins: Cullin 4 (either CUL4A or CUL4B), Damage-specific DNA-binding protein 1 (DDB1), and Ring-Box 1 (RBX1 or ROC1). nih.govnih.gov Within this assembly, CRBN functions as the specific module that recognizes and binds to target proteins, known as substrates. frontiersin.orgnih.gov
The binding of thalidomide analogs, including propargyl-functionalized versions, to a hydrophobic pocket in CRBN initiates a cascade of molecular events that leverages the cell's own protein degradation machinery. mdpi.com This interaction does not abolish the E3 ligase complex but rather co-opts its function. rsc.orgoatext.com
Cereblon as a Substrate Receptor
Cereblon (CRBN) serves as the substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.govmdpi.comjst.go.jp In its natural state, the CRL4^CRBN^ complex targets a specific set of proteins for ubiquitination and subsequent degradation by the proteasome. However, the introduction of a ligand like a thalidomide derivative fundamentally alters the substrate specificity of CRBN. rsc.orgfrontiersin.org
When Thalidomide, propargyl binds to CRBN, it modifies the surface of the substrate-binding pocket. nih.gov This alteration creates a novel interface that can now recognize and bind proteins that are not endogenous targets of the CRL4^CRBN^ complex. nih.govrsc.org These newly targeted proteins are referred to as "neosubstrates." nih.govjst.go.jpfrontiersin.org The recruitment of these neosubstrates is highly dependent on the specific chemical structure of the ligand bound to CRBN. nih.govjst.go.jp For instance, different thalidomide analogs can induce the degradation of different sets of proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), or Casein Kinase 1α (CK1α). frontiersin.orgrsc.orgoatext.com This mechanism effectively turns the CRL4^CRBN^ complex into a tool for targeted protein degradation, directed by the specific small molecule ligand. jst.go.jp
| Key Components of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex | Function |
| Cullin 4 (CUL4A/B) | Serves as the scaffold protein that assembles the complex. |
| Ring-Box 1 (RBX1/ROC1) | A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2). |
| Damage-specific DNA-binding protein 1 (DDB1) | Acts as an adaptor protein linking the substrate receptor (CRBN) to the CUL4 scaffold. nih.gov |
| Cereblon (CRBN) | Functions as the substrate receptor, providing specificity for protein targets. frontiersin.orgnih.gov |
Modulation of E3 Ligase Activity upon Ligand Binding
The binding of thalidomide-based ligands to Cereblon modulates the activity of the CRL4^CRBN^ E3 ligase complex in a multifaceted manner. frontiersin.orgnih.gov Rather than simply inhibiting the complex, these molecules act as "molecular glues," effectively reprogramming its function. rsc.org This modulation results in a potentiation of its ligase activity towards the newly recruited neosubstrates. nih.govnih.gov
One significant effect of ligand binding is the stabilization of the CRBN protein itself. nih.gov Research has shown that CRBN undergoes auto-ubiquitination, a process where the E3 ligase complex marks its own substrate receptor for degradation. nih.govnih.gov This self-regulation is a mechanism to control the levels and activity of the complex. The binding of thalidomide or its analogs can block this auto-ubiquitination process. nih.govnih.gov By preventing the formation of K48-linked polyubiquitin (B1169507) chains on CRBN, the ligand stabilizes the protein and leads to its accumulation within the cell. nih.gov
Mechanistic Insights into Cereblon Mediated Protein Degradation
Principles of Ubiquitin-Proteasome System Exploitation in PROTACs
PROTACs are heterobifunctional molecules that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins. portlandpress.comnih.gov They consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest, and the other, such as thalidomide (B1683933), propargyl, binds to an E3 ubiquitin ligase like Cereblon. medchemexpress.comtandfonline.com This dual binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex that triggers the degradation cascade. nih.gov
The UPS is a fundamental pathway for maintaining protein homeostasis in eukaryotic cells by degrading misfolded, damaged, or short-lived regulatory proteins. mdpi.comthermofisher.com The process involves a sequential enzymatic cascade. cellsignal.com
Activation (E1): A ubiquitin-activating enzyme (E1) activates a small, highly conserved protein called ubiquitin in an ATP-dependent manner. rsc.orgcellsignal.com
Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). rsc.orgcellsignal.com
Ligation (E3): A ubiquitin ligase (E3) recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. cellsignal.com There are over 600 E3 ligases in humans, providing substrate specificity to the system. nih.gov
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, with K48-linked chains being the canonical signal for proteasomal degradation. mdpi.comcellsignal.com
Proteasomal Degradation: The polyubiquitinated protein is recognized by the 26S proteasome, a large multi-catalytic protease complex. annualreviews.orgnih.gov The proteasome unfolds the protein, removes the ubiquitin tags for recycling, and degrades the protein into small peptides. thermofisher.comcellsignal.com
PROTACs, by utilizing CRBN-binding moieties like thalidomide, propargyl, effectively hijack this natural system to mark a specific pathogenic protein for destruction. nih.govtandfonline.com
A key advantage of PROTACs over traditional inhibitors is their catalytic mode of action. portlandpress.comnih.gov Unlike inhibitors that require high, sustained concentrations to block a protein's active site through an occupancy-driven mechanism, PROTACs act sub-stoichiometrically. tandfonline.comnih.gov
Once the ternary complex is formed and the target protein is polyubiquitinated, the PROTAC molecule can dissociate and engage another target protein and E3 ligase, repeating the cycle. portlandpress.com This allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. nih.gov Consequently, potent and sustained protein knockdown can be achieved at very low, often nanomolar, concentrations. tandfonline.com This catalytic efficiency can lead to a more profound biological effect and potentially reduce off-target effects associated with high drug concentrations. portlandpress.comnih.gov
Ubiquitination and Proteasomal Degradation Pathway
Neosubstrate Recognition and Degradation
The binding of IMiDs like thalidomide to CRBN creates a new, or neomorphic, recognition surface on the E3 ligase complex. biorxiv.org This altered surface has a high affinity for proteins that are not endogenous substrates of CRBN, leading to their ubiquitination and degradation. These newly targeted proteins are termed "neosubstrates." nih.govbiorxiv.org
The breakthrough in understanding the mechanism of IMiDs came with the identification of their first neosubstrates. In 2014, two independent research groups discovered that lenalidomide (B1683929) induces the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govrsc.org These proteins are critical for the survival of multiple myeloma cells, and their degradation is a key driver of the anti-cancer activity of IMiDs. nih.govmdpi.com
Subsequent research has identified a growing list of neosubstrates. A notable example is Sal-like protein 4 (SALL4), a transcription factor essential for embryonic development. researchgate.net The thalidomide-induced degradation of SALL4 is strongly implicated in the drug's teratogenic effects. researchgate.netmdc-berlin.de Other identified neosubstrates include Casein Kinase 1α (CK1α), which is specifically degraded by lenalidomide, and various zinc finger proteins like ZFP91 and PLZF. mdpi.comsci-hub.se The common feature among many of these zinc finger protein neosubstrates is a specific structural motif (a β-hairpin loop containing a key glycine (B1666218) residue) that fits into the neomorphic surface created by the IMiD-CRBN interface. rsc.org
Table 1: Key Cereblon Neosubstrates and Associated IMiDs
| Neosubstrate | Associated IMiD(s) | Key Biological Context | Reference(s) |
|---|---|---|---|
| IKZF1 (Ikaros) | Lenalidomide, Pomalidomide (B1683931), Thalidomide | Multiple Myeloma | nih.govnih.govrsc.org |
| IKZF3 (Aiolos) | Lenalidomide, Pomalidomide, Thalidomide | Multiple Myeloma | nih.govnih.govrsc.org |
| SALL4 | Thalidomide | Teratogenicity | researchgate.netmdc-berlin.de |
| CK1α | Lenalidomide | Myelodysplastic Syndrome (del(5q)) | nih.govsci-hub.se |
| GSPT1 | CC-885 (CELMoD) | Cancer Therapy | nih.govnih.gov |
| ZFP91 | Pomalidomide, Iberdomide | NF-κB Signaling | mdpi.combinasss.sa.cr |
| PLZF (ZBTB16) | Pomalidomide | Leukemia | researchgate.net |
The specific chemical structure of the thalidomide analog is a critical determinant of which neosubstrates are recruited and degraded. biorxiv.orgsci-hub.se Even minor modifications to the IMiD molecule can significantly alter the shape of the neomorphic binding pocket on CRBN, leading to a distinct profile of degraded proteins. nih.gov
For instance, lenalidomide and pomalidomide are both potent degraders of IKZF1 and IKZF3, but only lenalidomide efficiently degrades CK1α. nih.govbiorxiv.org Thalidomide, on the other hand, has a weaker effect on IKZF1/3 but is effective at degrading SALL4. rsc.orgresearchgate.net Newer, more potent CRBN E3 Ligase Modulators (CELMoDs) have been developed with further refined and unique substrate specificities. mdpi.com This principle of ligand-dependent specificity is fundamental; it not only explains the different therapeutic and toxicity profiles of existing drugs but also provides a rational basis for designing new molecular glues or PROTACs (using moieties like thalidomide, propargyl) to target other disease-relevant proteins previously considered "undruggable." nih.govbiorxiv.org The ability to tune substrate specificity through rational chemical design is a cornerstone of this therapeutic modality. nih.gov
Discovery and Identification of Key Neosubstrates (e.g., IKZF1, IKZF3, SALL4)
Molecular Mechanisms Underlying Targeted Protein Degradation by Thalidomide Analogs
The targeted degradation initiated by thalidomide analogs is a highly specific molecular event centered on the formation of a stable ternary complex between the CRBN E3 ligase, the drug molecule, and the neosubstrate. nih.govnih.gov
Thalidomide and its derivatives, including the CRBN-binding portion of thalidomide, propargyl, fit into a specific binding pocket on the Cereblon protein. nih.gov This pocket accommodates the glutarimide (B196013) ring of the drug, which forms critical hydrogen bonds with the protein. nih.gov The phthalimide (B116566) ring (or its analog in other IMiDs) is more solvent-exposed and acts as the molecular glue, creating a new interaction surface. nih.gov
This newly formed drug-protein interface exhibits a high affinity for a structural motif present on neosubstrate proteins, often a β-hairpin loop within a C2H2 zinc finger domain. rsc.org The drug essentially bridges the interaction, stabilizing the binding of the neosubstrate to CRBN. nih.gov Once the neosubstrate is locked into the CRL4-CRBN complex, it is brought into proximity with the E2 ubiquitin-conjugating enzyme recruited by the complex. binasss.sa.cr This proximity allows for the efficient transfer of ubiquitin molecules to the neosubstrate, marking it for destruction by the 26S proteasome. nih.govannualreviews.org The degradation of these key neosubstrates, such as transcription factors, leads to the downstream therapeutic effects observed with these drugs. sci-hub.sebinasss.sa.cr
E2 Enzyme and Ubiquitin Protein Requirements in Degradation
Once the ternary complex (CRBN-molecular glue-neosubstrate) is formed, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin molecules to the neosubstrate. nih.govashpublications.org This process requires the coordinated action of several enzymes in a cascade:
E1 Ubiquitin-Activating Enzyme: This enzyme activates the ubiquitin molecule in an ATP-dependent manner. ashpublications.org
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme. ashpublications.org
E3 Ubiquitin Ligase (CRL4^CRBN^): The E3 ligase acts as the specificity factor, recognizing the neosubstrate (brought in by the molecular glue) and catalyzing the final transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the neosubstrate. nih.govresearchgate.net
Research has shown that the degradation of CRBN neosubstrates is not handled by just any E2 enzyme. Specific E2 enzymes, namely UBE2G1 and UBE2D3 , have been identified as being crucial for the polyubiquitination of proteins targeted by thalidomide and its derivatives. nih.govbiorxiv.org These two enzymes appear to work cooperatively in a sequential manner:
UBE2D3 initiates the process by adding a single ubiquitin molecule (mono-ubiquitination) to the neosubstrate. biorxiv.org
UBE2G1 then extends this into a polyubiquitin chain, which is the signal for proteasomal degradation. nih.govbiorxiv.org
The type of ubiquitin chain is also critical. The chains are typically linked via lysine 48 (K48) on the ubiquitin molecule, which is the canonical signal that targets a protein for destruction by the 26S proteasome. ashpublications.orgnih.gov The inactivation or loss of UBE2G1 can diminish the degradation of these neosubstrates and lead to drug resistance. nih.govelifesciences.org
| Component | Role in Degradation Pathway | Specific Enzyme/Factor | Reference |
|---|---|---|---|
| E3 Ligase Complex | Recognizes the neosubstrate and catalyzes ubiquitin transfer. | CRL4CRBN (Cullin-4, DDB1, CRBN, Rbx1) | nih.govnih.gov |
| E2 Conjugating Enzyme (Initiation) | Performs initial mono-ubiquitination of the neosubstrate. | UBE2D3 | biorxiv.org |
| E2 Conjugating Enzyme (Elongation) | Extends the ubiquitin chain (polyubiquitination). | UBE2G1 | nih.govbiorxiv.org |
| Ubiquitin Linkage Type | The specific chain linkage that signals for proteasomal degradation. | K48-linked polyubiquitin chains | ashpublications.orgnih.gov |
Cellular and Molecular Consequences of Cereblon-Targeted Degradation
The use of CRBN-targeting molecules like thalidomide, propargyl (as part of a larger PROTAC or as a chemical probe) triggers significant changes within the cell by hijacking its protein degradation machinery.
Effects on Protein Expression and Downstream Pathways
The primary and most direct effect of CRBN-mediated degradation is the rapid and selective reduction in the levels of specific neosubstrate proteins. revvity.co.jp This alteration in the proteome can have profound consequences on downstream cellular pathways. For example, many of the well-characterized neosubstrates of thalidomide derivatives are transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos). jci.org The degradation of these proteins in multiple myeloma cells leads to the downregulation of key oncogenes they control, including MYC and IRF4, which is central to their anti-cancer effect. binasss.sa.cr
Another important neosubstrate is GSPT1 (G1 to S phase transition 1), a protein involved in terminating protein synthesis. nih.govacs.org Its degradation by certain molecular glues leads to a shutdown of protein translation, which can induce cell death, particularly in cancer cells. ashpublications.orgbiorxiv.org The ability to create new degraders using tools like thalidomide, propargyl allows researchers to explore the degradation of novel targets. For instance, studies have identified proteins like SALL4, a developmental transcription factor linked to teratogenicity, as a neosubstrate whose degradation is dependent on CRBN. researchgate.net
The effect on downstream pathways is a direct consequence of the function of the protein being degraded. By removing a key protein, the entire signaling cascade or cellular process it participates in can be inhibited or altered. revvity.co.jp
Induction of Cellular Responses via Targeted Degradation
The degradation of key regulatory proteins ultimately triggers broader cellular responses. These responses are highly dependent on the function of the protein targeted for removal.
| Degraded Neosubstrate | Downstream Pathway Effect | Resulting Cellular Response | Reference |
|---|---|---|---|
| IKZF1 (Ikaros) & IKZF3 (Aiolos) | Downregulation of MYC and IRF4 expression. | Anti-proliferative activity in multiple myeloma; Apoptosis. | binasss.sa.crjci.org |
| GSPT1 | Inhibition of translation termination. | Inhibition of protein synthesis; Apoptosis; Induction of the Integrated Stress Response (ISR). | nih.govashpublications.org |
| SALL4 | Dysregulation of developmental gene expression programs. | Linked to teratogenic effects; potential for anti-cancer activity in specific contexts. | researchgate.net |
Common cellular responses induced by the degradation of cancer-relevant proteins include:
Apoptosis (Programmed Cell Death): By degrading proteins essential for cancer cell survival and proliferation, such as IKZF1/3 or GSPT1, molecular glues can trigger apoptotic pathways, leading to the elimination of malignant cells. nih.govbinasss.sa.cr
Cell Cycle Arrest: The removal of proteins involved in cell cycle progression can cause cells to halt their division.
Inhibition of Proliferation: The degradation of oncoproteins that drive cell growth leads to a potent anti-proliferative effect, which is the basis for the use of these compounds in cancer therapy. nih.gov
Induction of Stress Responses: The loss of certain proteins, like GSPT1, can trigger cellular stress pathways, such as the Integrated Stress Response (ISR), which can contribute to cell death if the stress is overwhelming. ashpublications.org
Applications in Chemical Biology and Proteomics Research
Thalidomide (B1683933), Propargyl as a Chemical Probe for Target Validation
"Thalidomide, propargyl" serves as a crucial chemical probe for validating new protein targets for degradation. acs.org Its design allows for the straightforward creation of libraries of potential degraders, facilitating the identification and validation of proteins that can be targeted for removal by the ubiquitin-proteasome system. explorationpub.com
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target. bpsbioscience.comarvinas.com "Thalidomide, propargyl" is a key building block in the synthesis of PROTACs that utilize the CRBN E3 ligase. The propargyl group provides a convenient attachment point for a linker connected to a ligand that binds the protein of interest (POI).
The modular nature of PROTACs, enabled by components like "Thalidomide, propargyl," allows for the rapid synthesis and optimization of these degraders. explorationpub.comexplorationpub.com Researchers can systematically vary the linker length and composition, as well as the POI ligand, to fine-tune the potency and selectivity of the resulting PROTAC. explorationpub.comexplorationpub.com For instance, the "click chemistry" compatibility of the propargyl group allows for efficient and convergent synthesis of diverse PROTAC libraries. explorationpub.com This approach has been instrumental in developing potent and selective degraders for a wide range of protein targets. explorationpub.comexplorationpub.com
A notable example is the development of degraders for BET bromodomain proteins, where thalidomide-based PROTACs have demonstrated high efficiency in degrading targets like BRD4. explorationpub.comexplorationpub.com The ability to readily synthesize and test different PROTAC architectures has been crucial in understanding the structure-activity relationships that govern their efficacy. explorationpub.com
The fundamental design of PROTACs involves linking a ligand for an E3 ligase to a ligand for a target protein. explorationpub.comtocris.com "Thalidomide, propargyl" provides the E3 ligase-recruiting component, specifically engaging the CRBN E3 ligase complex. tenovapharma.com The propargyl functional group serves as a versatile handle for covalently attaching a linker, which is then connected to a "warhead" that binds to the protein targeted for degradation. explorationpub.comtenovapharma.com
This bifunctional design allows the PROTAC to act as a bridge, bringing the target protein into the vicinity of the E3 ligase machinery. arvinas.com This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for destruction by the proteasome. nih.govacs.org The catalytic nature of this process means that a single PROTAC molecule can mediate the degradation of multiple target protein molecules. arvinas.comcellgs.com
The flexibility in designing these bifunctional molecules has led to the successful degradation of numerous proteins, including those previously considered "undruggable" with traditional inhibitor-based approaches. bpsbioscience.comcellgs.com
Table 1: Key Components of a Thalidomide-Based PROTAC
| Component | Function | Example Moiety |
| E3 Ligase Ligand | Recruits the E3 ubiquitin ligase complex. | Thalidomide |
| Linker | Connects the E3 ligase ligand to the target protein ligand and influences ternary complex formation. | Polyethylene (B3416737) glycol (PEG) chains, alkyl chains |
| Target Protein Ligand | Binds to the specific protein of interest that is targeted for degradation. | Varies depending on the target protein |
Utility in PROTAC Development and Optimization
Expanding the Degraded Proteome through PROTAC Technology
PROTAC technology, significantly enabled by building blocks like "Thalidomide, propargyl," is revolutionizing the field of drug discovery by vastly expanding the range of proteins that can be targeted for degradation. bpsbioscience.comcellgs.com This approach is not limited to inhibiting the function of a protein but aims to completely remove it from the cell. cellgs.com
By combining different E3 ligase ligands with a wide array of target protein binders, researchers can, in principle, target any protein for degradation. tocris.com The catalytic mode of action of PROTACs means that even transient or weak binding to the target protein can be sufficient to induce its degradation, opening up possibilities for targeting proteins that have been difficult to address with conventional small molecule inhibitors. arvinas.comcellgs.com This has led to the successful degradation of a variety of targets implicated in diseases such as cancer and neurodegenerative disorders. bpsbioscience.comnih.govacs.org The ongoing development of new E3 ligase ligands and linkers continues to broaden the scope of the "degradable" proteome. cellgs.com
Targeting "Undruggable" Proteins
A significant challenge in drug discovery is the targeting of proteins that lack traditional binding pockets for small molecule inhibitors, often termed "undruggable." nih.govbpsbioscience.com This class includes transcription factors and scaffold proteins, which are frequently implicated in diseases like cancer. broadinstitute.org Targeted protein degradation (TPD), particularly through Proteolysis-Targeting Chimeras (PROTACs), has emerged as a revolutionary strategy to address this challenge. bpsbioscience.comnih.gov PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. bpsbioscience.com
Propargyl-thalidomide is a cornerstone in the construction of CRBN-recruiting PROTACs. medchemexpress.comglpbio.com Its alkyne group serves as a convenient attachment point for a linker connected to a ligand that binds the "undruggable" protein of interest. medchemexpress.comtocris.com This modular approach allows for the creation of specific degraders for proteins previously considered intractable.
Key Research Findings:
Transcription Factors: Transcription factors are notoriously difficult to target with conventional inhibitors due to their lack of well-defined active sites. broadinstitute.org Thalidomide and its derivatives are known to induce the degradation of specific C2H2 zinc finger (ZF) transcription factors, such as IKZF1 and IKZF3, by recruiting them to CRBN. broadinstitute.org This inherent activity provides a blueprint for designing PROTACs using propargyl-thalidomide to target other disease-relevant transcription factors. broadinstitute.org
Aptamer-Based PROTACs: To target the oncogenic protein nucleolin, researchers synthesized a PROTAC by using a click reaction between a thalidomide-O-amido-propargyl molecule and an azide-modified aptamer (AS1411) that binds to nucleolin. nih.govnih.gov This innovative approach demonstrates how propargyl-thalidomide can be used to link a CRBN-recruiting moiety to a non-small-molecule binder, expanding the scope of TPD to new target classes. nih.govnih.gov
Overcoming Drug Resistance: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules. nih.gov This event-driven mechanism, as opposed to occupancy-driven inhibition, can overcome resistance mechanisms that arise from mutations in a target's active site. bpsbioscience.com The ability to degrade the entire protein scaffold makes the presence of a druggable binding pocket unnecessary. nih.govbpsbioscience.com
Rational Design of Degraders for Specific Protein Targets
The rational design of PROTACs is a complex process involving the optimization of three components: the ligand for the protein of interest (POI), the E3 ligase ligand, and the connecting linker. acs.org Propargyl-thalidomide serves as a readily available, "click-activated" precursor for the E3 ligase-binding component. tocris.com Its terminal alkyne handle is placed at a position on the thalidomide molecule that does not significantly interfere with its binding to CRBN, making it an ideal building block for creating libraries of PROTACs. tocris.com
The "click chemistry platform" enabled by propargyl-thalidomide allows for the rapid synthesis of diverse bispecific molecules. medchemexpress.com Researchers can systematically vary the linker length, composition, and attachment points to identify the most effective degrader for a specific target. acs.org
Table 1: Examples of PROTACs Synthesized Using Propargyl-Thalidomide Derivatives
| Target Protein | PROTAC Name/Type | Linker Type | Key Finding | Reference |
|---|---|---|---|---|
| Nucleolin | apt-PROTAC 2 | Thymidine or PEG | Successful degradation of oncogenic nucleolin in breast cancer cells. | nih.govnih.gov |
| BRD4 | JQ1-based PROTACs | Various | A versatile platform demonstrated the ability to create a set of degraders with high efficiency. | researchgate.net |
Chemical Tools for Understanding E3 Ligase Biology
Beyond its role in constructing degraders, propargyl-thalidomide and its derivatives are invaluable chemical tools for probing the fundamental biology of E3 ligases, particularly CRBN. acs.org Understanding how CRBN recognizes substrates and how this process is modulated by small molecules is crucial for developing the next generation of targeted therapies. nih.gov
Functionalized E3 Ligase Ligands
Propargyl-thalidomide is a prime example of a functionalized E3 ligase ligand. tocris.com The alkyne handle allows it to be categorized as a "click chemistry reagent," which can be conjugated to reporter molecules like fluorophores (e.g., BODIPY) or affinity tags (e.g., biotin). medchemexpress.comacs.org
These functionalized probes are used in a variety of assays to:
Map Binding Sites: Photoaffinity labeling probes derived from thalidomide analogues have been used to map the ligand-binding site on CRBN. acs.org
Quantify Binding Affinity: A fluorescent probe, BODIPY FL thalidomide, was developed to create a high-sensitivity assay for measuring the binding affinity of new ligands to CRBN. acs.org This tool is essential for characterizing novel CRBN-targeting compounds.
Develop High-Throughput Assays: Fluorescent probes like Thalidomide-Cyanine 5 are suitable for use in high-throughput screening formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to identify new CRBN modulators. rndsystems.com
Methodologies for Studying CRBN Recruitment
A key question in TPD is understanding which proteins (termed "neosubstrates") are recruited to CRBN in the presence of a given molecular glue or PROTAC. nih.govnih.gov Propargyl-thalidomide facilitates the development of methodologies to identify these neosubstrates and study the dynamics of their recruitment.
Methodological Applications:
Chemical Proteomics: By attaching a biotin (B1667282) tag to propargyl-thalidomide via click chemistry, researchers can create an affinity probe. This probe can be used in cellular lysates to pull down CRBN and its associated proteins, allowing for the identification of neosubstrates by mass spectrometry. acs.org
Proximity-Dependent Biotinylation: Advanced techniques like BioE3 use BirA-E3 fusions (e.g., BirA-CRBN) to achieve proximity-dependent biotinylation of substrates. biorxiv.org While not directly using propargyl-thalidomide, the principles of identifying proximal proteins are central. The knowledge gained from propargyl-thalidomide probes helps validate targets found through these orthogonal methods. For example, studies using these techniques have confirmed the recruitment of known neosubstrates like SALL4. biorxiv.org
Structural Studies: The mechanism of neosubstrate recruitment often involves the recognition of a specific structural motif, such as a β-hairpin loop containing a key glycine (B1666218) residue (G-loop), by the drug-CRBN complex. nih.govmdpi.com Understanding these structural requirements is essential for predicting which proteins might be off-target neosubstrates of a new degrader. Computational and structural biology approaches are used to model the ternary complex formed between the target protein, the PROTAC, and CRBN. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| Thalidomide, propargyl | Functionalized CRBN E3 ligase ligand |
| IKZF1 | Transcription factor, CRBN neosubstrate |
| IKZF3 | Transcription factor, CRBN neosubstrate |
| Nucleolin | Oncogenic protein, PROTAC target |
| AS1411 | Aptamer, Nucleolin binder |
| BRD4 | Bromodomain-containing protein 4, PROTAC target |
| (+)-JQ1 | BRD4 inhibitor, PROTAC POI ligand |
| Palbociclib | CDK4/6 inhibitor, PROTAC POI ligand |
| SALL4 | Transcription factor, CRBN neosubstrate |
| BODIPY FL thalidomide | Fluorescent probe for CRBN |
| Thalidomide-Cyanine 5 | Fluorescent probe for CRBN |
| Pomalidomide (B1683931) | Thalidomide derivative, CRBN ligand |
Advancements in Protac Design Utilizing Thalidomide, Propargyl
Design and Synthesis of Novel Thalidomide-Based PROTACs
The design of effective PROTACs is a multifaceted process, requiring careful consideration of the target protein binder, the E3 ligase ligand, and the linker that connects them. The synthesis of thalidomide-based PROTACs often involves the initial preparation of a thalidomide (B1683933) derivative functionalized with a reactive group, such as a propargyl alkyne. This allows for the subsequent attachment of a linker and the target protein-binding moiety.
One common synthetic route involves the condensation of a substituted phthalic anhydride (B1165640) with a glutamine derivative to form the thalidomide core. For instance, 4-bromothalidomide can be synthesized and then subjected to a Sonogashira coupling reaction to introduce the propargyl group. frontiersin.org This propargyl-modified thalidomide then serves as a key intermediate for the assembly of the final PROTAC molecule. medchemexpress.com The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for ligating the propargyl-functionalized thalidomide to an azide-containing linker or protein of interest (POI) ligand. medchemexpress.comnih.gov This method is highly efficient and tolerant of a wide range of functional groups, making it ideal for the modular synthesis of PROTAC libraries. nih.gov
Diversification of Linker Types and Attachment Points
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov Researchers have explored a wide variety of linker types to optimize PROTAC performance.
Linker Composition:
Polyethylene (B3416737) Glycol (PEG) Linkers: These are commonly used to improve solubility and pharmacokinetic properties. jenkemusa.comspirochem.com Thalidomide-O-amido-PEG4-propargyl and Thalidomide-O-PEG4-Propargyl are examples of commercially available building blocks that incorporate a PEG linker with a terminal propargyl group for easy conjugation. medchemexpress.combpsbioscience.com
Alkyl Chains: Simple alkyl chains of varying lengths have been used to systematically probe the optimal distance between the thalidomide and the POI ligand. nih.gov Both flexible and more rigid alkyl linkers have been employed. frontiersin.org
Rigid Linkers: The introduction of rigid elements, such as alkyne groups, into the linker can constrain the conformation of the PROTAC, which in some cases has led to increased potency. nih.govacs.org
Heterocyclic Scaffolds: Incorporating motifs like piperazine (B1678402) or piperidine (B6355638) into the linker can enhance water solubility and modulate lipophilicity. ccspublishing.org.cn
Attachment Points: The point at which the linker is attached to the thalidomide moiety can significantly impact the efficacy of the resulting PROTAC. The phthalimide (B116566) ring of thalidomide offers several positions for modification. Studies have investigated substitutions at the C4 and C5 positions of the phthalimide ring, revealing that the attachment point can influence the stability of the ternary complex and, consequently, the degradation activity. nih.gov For example, in the development of SHP2 degraders, a variety of linker tethering sites on the thalidomide molecule were explored to identify the optimal configuration. researchgate.net
| Linker Type | Key Features | Example Application |
| PEG Linkers | Improves solubility and pharmacokinetic properties. | Used in the synthesis of various PROTACs to enhance bioavailability. jenkemusa.comspirochem.com |
| Alkyl Chains | Allows for systematic variation of linker length. | Employed to determine the optimal distance for ternary complex formation. nih.gov |
| Rigid Linkers | Constrains the PROTAC conformation, potentially increasing potency. | Incorporation of alkynes to create more defined structures. nih.govacs.org |
| Heterocyclic Scaffolds | Enhances water solubility and balances lipophilicity. | Use of piperazine/piperidine to improve drug-like properties. ccspublishing.org.cn |
Rational Modification of the Thalidomide Moiety
One area of focus has been the glutarimide (B196013) ring of thalidomide. Structure-activity relationship (SAR) studies have shown that the stereochemistry of the chiral center on the glutarimide ring is crucial, with the (S)-enantiomer exhibiting significantly higher affinity for CRBN. acs.org Modifications at the C4 and C5 positions of the phthalimide ring have also been explored. nih.gov For instance, the introduction of a hydroxyl group at the 5-position can have implications for the degradation of certain neosubstrates. nih.gov Blocking this position from metabolism has been suggested as a strategy to avoid the formation of potentially toxic metabolites. nih.gov
Furthermore, the development of derivatives like lenalidomide (B1683929) and pomalidomide (B1683931), which are structurally related to thalidomide, has provided alternative CRBN ligands for PROTAC design. frontiersin.org These analogs can offer advantages in terms of metabolic stability and degradation efficiency. frontiersin.org
Strategies for Enhancing Degrader Selectivity and Potency
The effectiveness of a PROTAC is determined by its ability to selectively and potently degrade the target protein. Several strategies have been developed to enhance these key attributes in thalidomide-based PROTACs.
Optimization of PROTAC Components for Specificity
Achieving selectivity is a major challenge in PROTAC design, especially when targeting proteins that are part of a larger family of structurally similar proteins. Optimization of all three components of the PROTAC—the POI binder, the linker, and the E3 ligase ligand—is crucial for enhancing specificity. scienceopen.com
Linker: The length, composition, and attachment points of the linker play a critical role in orienting the target protein and the E3 ligase for efficient and selective ubiquitination. scienceopen.com Optimizing the linker can improve the stability of the ternary complex, which can in turn enhance selectivity. scienceopen.com
E3 Ligase Ligand: While thalidomide and its analogs are the most common CRBN ligands, exploring alternative E3 ligase recruiters can also be a strategy to improve selectivity. explorationpub.com
The concept of cooperativity, where the formation of the binary PROTAC-POI or PROTAC-E3 ligase complex influences the formation of the ternary complex, is also important. Positive cooperativity can lead to enhanced potency and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies in Thalidomide-PROTACs
Systematic SAR studies are essential for the rational design of potent and selective PROTACs. These studies involve synthesizing and evaluating a series of related PROTACs to understand how changes in their structure affect their biological activity.
For example, SAR studies on hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) degraders investigated the effect of C4- versus C5-substitution on the thalidomide moiety. nih.gov These studies, combined with molecular dynamics simulations, revealed that the position of the linker attachment could impact the stability of the ternary complex and thus the degradation activity. nih.gov In the development of SHP2 degraders, a variety of compounds with different linker lengths, compositions, and tethering sites were synthesized and evaluated to identify the most potent degrader. researchgate.net These studies highlight the importance of empirically testing different structural variations to optimize PROTAC performance.
Computational Approaches in PROTAC Design
Computational methods are increasingly being used to guide the rational design of PROTACs, helping to predict and optimize their properties before synthesis. acs.org These approaches can save time and resources by narrowing down the number of candidate molecules that need to be synthesized and tested.
Molecular Docking and Dynamics Simulations for Ligand-CRBN Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for understanding and predicting how ligands like thalidomide and its analogs interact with CRBN. nih.govnih.gov These techniques provide insights at an atomic level, revealing the binding modes and key interactions that stabilize the ligand-protein complex.
Studies have shown that thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), bind directly to CRBN, which acts as a substrate receptor for the E3 ubiquitin ligase complex. nih.gov This binding occurs in a specific hydrophobic pocket. MD simulations have been instrumental in validating these interactions and identifying key amino acid residues within CRBN, such as Trp380, Trp386, and Trp400, that are critical for binding. nih.gov The glutarimide ring of thalidomide is particularly important, forming three hydrogen bonds with the protein. nih.gov
The (S)-enantiomer of thalidomide has been shown to have a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer, a detail that has been clarified through both biochemical assays and structural studies. nih.govnih.gov Crystal structures have revealed that while both enantiomers occupy the same binding pocket, the (S)-enantiomer's glutarimide ring adopts a more relaxed conformation. nih.gov The propargyl group, being exposed to the solvent, allows for the attachment of linkers without disrupting these crucial binding interactions. nih.gov
| Computational Method | Key Findings for Thalidomide-CRBN Interaction | Relevant Amino Acid Residues |
|---|---|---|
| Molecular Docking | Identifies the binding pose of thalidomide derivatives in the CRBN hydrophobic pocket. nih.gov | Trp380, Trp386, Trp400 nih.gov |
| Molecular Dynamics (MD) Simulations | Validates the stability of the ligand-protein complex and reveals key hydrogen bonding interactions. nih.govnih.gov | Pro352, Glu377 nih.gov |
Prediction of PROTAC Efficacy and Neosubstrate Binding
The effectiveness of a PROTAC is not solely dependent on the formation of a binary complex with the E3 ligase or the target protein. Instead, its success hinges on the formation of a stable ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase. promegaconnections.compnas.org Computational models are being developed to predict the formation and stability of these ternary complexes, thereby forecasting the efficacy of a PROTAC. promegaconnections.comacs.org
A significant challenge in the design of CRBN-based PROTACs is the potential for off-target effects due to the degradation of "neosubstrates." researchgate.net These are proteins that are not the intended target but are recruited to the CRBN E3 ligase by the thalidomide moiety for ubiquitination and subsequent degradation. jci.orgbiorxiv.org Well-known neosubstrates include Ikaros (IKZF1), Aiolos (IKZF3), GSPT1, CK1α, and SALL4. acs.orgnih.gov The degradation of some of these neosubstrates can lead to undesired biological effects.
Predicting neosubstrate binding and degradation is a complex task. The standard principles of medicinal chemistry, such as enforcing hydrogen bond formation, are less predictive for the efficiency and selectivity of degradation. acs.org Recent research has focused on developing computational models and multiparameter optimization functions to predict undesired neosubstrate activity. acs.orgnih.gov These models analyze chemical features of the PROTAC molecule to correlate them with selectivity profiles. acs.orgnih.gov Furthermore, structural studies have identified a common motif, a β-hairpin loop with a key glycine (B1666218) residue known as the G-loop, in many neosubstrates of CRBN. mdpi.comannualreviews.org This discovery is paving the way for more rational design of PROTACs with improved selectivity. mdpi.com
Future Directions in Cereblon-Mediated Targeted Protein Degradation
The therapeutic potential of CRBN-mediated targeted protein degradation is vast and continues to expand. Future research is focused on broadening the scope of this technology by identifying new targets and refining the tools used to develop these novel therapeutics.
Development of Advanced Screening Systems for Degrader Optimization
To accelerate the discovery and optimization of new PROTACs and molecular glues, advanced screening systems are being developed. These systems aim to provide high-throughput analysis of compound libraries to identify potent and selective degraders. vivabiotech.comtecan.com
A variety of techniques are being integrated into these screening platforms. Affinity screening platforms like ASMS (Affinity Selection Mass Spectrometry), SPR (Surface Plasmon Resonance), and TSA (Thermal Shift Assay) are used to assess the binding of compounds to the target protein and the E3 ligase. vivabiotech.commtoz-biolabs.com Cell-based assays are then used to evaluate the functional consequences of this binding, such as target protein ubiquitination and degradation. mtoz-biolabs.com Techniques like Western Blot, ELISA, and NanoBRET are employed for this purpose. tecan.commtoz-biolabs.com
Furthermore, there is a growing emphasis on developing in-silico methods for the rational design of molecular glues and PROTACs. biorxiv.orgacs.org Computational tools like AiPROTAC are being created to predict the degradation capacity of PROTACs by integrating graph augmentation and machine learning. biorxiv.org These predictive models, combined with high-throughput experimental screening, will facilitate a more efficient and cost-effective drug discovery process, ultimately leading to the development of more effective and safer protein-degrading therapeutics. acs.orgbiorxiv.org
Q & A
Q. How does the propargyl group enhance the functionality of thalidomide derivatives in PROTAC design?
The propargyl group enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating modular assembly of PROTACs (Proteolysis-Targeting Chimeras). For example, in Thalidomide-O-PEG4-Propargyl , the propargyl moiety allows covalent linkage to E3 ligase-targeting modules, while the PEG spacer improves solubility and pharmacokinetics . This design enhances targeted protein degradation compared to non-PEGylated analogs .
Q. What synthetic strategies are employed to conjugate propargyl groups to thalidomide scaffolds?
Propargylation typically involves nucleophilic substitution or N-addition reactions. In N-addition to propargyl sulfonium salts , thalidomide reacts with propargyl sulfonium electrophiles (e.g., 2a ) under mild conditions (50°C, NaOAc·3H₂O in CH₃CN), yielding vinylimidazole derivatives with >60% efficiency. Reaction progress is monitored via TLC, and purification uses petroleum ether/EtOAc gradients .
Q. What analytical techniques validate the synthesis of propargyl-modified thalidomide derivatives?
Key methods include:
- TLC for reaction monitoring.
- Column chromatography for purification (petroleum ether/EtOAC).
- NMR to confirm propargyl group integration (e.g., terminal alkyne protons at δ 2.5–3.0 ppm).
- Mass spectrometry for molecular weight verification (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How do computational models explain the recombination kinetics of propargyl radicals in benzene formation?
Propargyl radical (C₃H₃) recombination pathways are modeled using density functional theory (DFT) and RRKM/master equation analyses. These predict rate constants for benzene formation via 1,2,4,5-hexatetraene intermediates, with sensitivity to energy transfer parameters (e.g., ⟨ΔE⟩ = 200 cm⁻¹). Discrepancies between experimental and theoretical rates (e.g., at 300–1000 K) highlight the need for refined transition-state geometries .
Q. What methodological approaches address discrepancies in propargyl radical kinetics between theoretical and experimental data?
Q. How do stereochemical considerations impact the synthesis of propargyl-thalidomide derivatives?
Thalidomide’s chirality necessitates enantioselective propargylation to retain immunomodulatory activity. Asahi Lab studies reveal dynamic chiral inversion in derivatives, requiring chiral HPLC or circular dichroism (CD) spectroscopy for enantiomeric excess (ee) validation. Racemization risks during propargyl coupling (e.g., under acidic conditions) must be mitigated .
Q. What are the challenges in optimizing reaction conditions for N-addition of thalidomide to propargyl sulfonium salts?
Key challenges include:
- Reagent compatibility : Propargyl sulfonium salts (e.g., 2a ) require anhydrous conditions to prevent hydrolysis.
- Temperature control : Reactions at 50°C balance yield and side-product formation (e.g., desilylation).
- Substrate scope : Bulky thalidomide analogs (e.g., pomalidomide) may require extended reaction times or alternate catalysts .
Q. How does PEG linker length influence the bioactivity of propargyl-thalidomide PROTACs?
Shorter PEG spacers (e.g., PEG3 in Lenalidomide-5'-CO-PEG3-propargyl ) enhance cereblon-binding affinity, while longer spacers (PEG4) improve solubility but reduce cellular uptake. Optimization involves:
- Structure-activity relationship (SAR) studies with varying PEG lengths.
- Pharmacokinetic profiling (e.g., AUC, ) in murine models .
Data Contradictions and Resolution
Q. Why do theoretical and experimental propargyl radical recombination rates diverge in benzene formation studies?
Discrepancies arise from incomplete mapping of the C₆H₆ potential energy surface (PES), particularly pathways bypassing fulvene. Miller and Klippenstein resolved this by incorporating a direct route from 1,3-hexadien-5-yne to benzene, aligning predictions with experimental yields (~80% benzene at 10 atm) .
Q. How do conflicting reports on propargyl radical photoionization cross-sections impact combustion modeling?
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